molecular formula C19H18BrN3O3 B12018868 N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-bromobenzamide CAS No. 765298-56-4

N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-bromobenzamide

Cat. No.: B12018868
CAS No.: 765298-56-4
M. Wt: 416.3 g/mol
InChI Key: MZLHUYCMDSUOOP-WSDLNYQXSA-N
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Description

This compound is characterized by its unique structure, which includes an allyloxy group, a benzylidene moiety, and a bromobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-bromobenzamide typically involves a multi-step process. One common method includes the reaction of 3-bromobenzoyl chloride with N-(2-(2-(3-(allyloxy)benzylidene)hydrazino)-2-oxoethyl)amine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-bromobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzylidene moiety can be reduced to form the corresponding hydrazine derivative.

    Substitution: The bromine atom in the benzamide group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-bromobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anticancer or antimicrobial agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-bromobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)carbonyl)ph)-4-cl-benzenesulfonamide
  • **2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide
  • **2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide

Uniqueness

N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-bromobenzamide is unique due to the presence of the bromobenzamide group, which imparts specific chemical reactivity and potential biological activity. This distinguishes it from other similar compounds and makes it a valuable molecule for various research applications.

Properties

CAS No.

765298-56-4

Molecular Formula

C19H18BrN3O3

Molecular Weight

416.3 g/mol

IUPAC Name

3-bromo-N-[2-oxo-2-[(2E)-2-[(3-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide

InChI

InChI=1S/C19H18BrN3O3/c1-2-9-26-17-8-3-5-14(10-17)12-22-23-18(24)13-21-19(25)15-6-4-7-16(20)11-15/h2-8,10-12H,1,9,13H2,(H,21,25)(H,23,24)/b22-12+

InChI Key

MZLHUYCMDSUOOP-WSDLNYQXSA-N

Isomeric SMILES

C=CCOC1=CC=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)Br

Canonical SMILES

C=CCOC1=CC=CC(=C1)C=NNC(=O)CNC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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